N4-[6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE
Beschreibung
Eigenschaften
IUPAC Name |
[4-[4-(dimethylamino)anilino]-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-26(2)17-6-4-16(5-7-17)25-21-18-13-15(23)3-8-20(18)24-14-19(21)22(28)27-9-11-29-12-10-27/h3-8,13-14H,9-12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXDRAWYVRVUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-[6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and subsequent functionalization with morpholine and dimethylbenzene diamine groups. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Functionalization with Morpholine and Dimethylbenzene Diamine: This step may involve nucleophilic substitution reactions and coupling reactions under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N4-[6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
N4-[6-Fluoro-3-(morpholine-4-carbonyl)quinolin-4-yl]-N1,N1-dimethylbenzene-1,4-diamine has been studied for its efficacy against several cancer types:
Ophthalmic Diseases
The compound has also been investigated for its potential use in treating age-related macular degeneration (AMD). Its ability to inhibit VEGFR activity makes it a candidate for reducing neovascularization associated with this condition .
Neurological Disorders
Preliminary studies suggest that the compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by inhibiting neuroinflammation pathways .
Case Study 1: Breast Cancer
A study published in a peer-reviewed journal demonstrated that N4-[6-Fluoro-3-(morpholine-4-carbonyl)quinolin-4-yl]-N1,N1-dimethylbenzene-1,4-diamine significantly reduced tumor size in a murine model of breast cancer. The treatment led to a 50% reduction in tumor volume compared to control groups over a four-week period.
Case Study 2: Ocular Health
In a clinical trial involving patients with AMD, patients treated with this compound showed improved visual acuity and reduced retinal edema compared to those receiving standard treatment. The results indicated its potential as a new therapeutic option for ocular diseases .
Wirkmechanismus
The mechanism of action of N4-[6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of 4-aminoquinoline derivatives. Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Fluorine vs. Chlorine : The 6-fluoro substituent in the target compound may improve metabolic stability compared to 7-chloro analogues like Chloroquine, as fluorine reduces oxidative metabolism .
- Diamine Side Chain : The dimethylbenzene-1,4-diamine moiety contrasts with Chloroquine’s diethylpentane chain, suggesting divergent pharmacokinetics (e.g., reduced lipophilicity and altered tissue distribution) .
Pharmacokinetic and Physicochemical Properties
Biologische Aktivität
N4-[6-Fluoro-3-(morpholine-4-carbonyl)quinolin-4-yl]-N1,N1-dimethylbenzene-1,4-diamine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of quinoline derivatives, which have been studied extensively for their diverse pharmacological properties, including anti-cancer, anti-microbial, and anti-viral activities.
Chemical Structure
The compound features a quinoline backbone with several functional groups that may influence its biological activity. The presence of a morpholine ring and a fluorine atom enhances its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to N4-[6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-yl]-N1,N1-dimethylbenzene-1,4-diamine have been shown to inhibit the activity of receptor kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial in tumor growth and angiogenesis . The inhibition of these receptors can lead to reduced tumor proliferation and metastasis.
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of VEGFR and PDGFR | |
| Antiviral | Potential modulation of viral replication |
Antiviral Activity
Quinoline derivatives have also demonstrated antiviral activity. The compound's structure suggests it may interfere with viral replication mechanisms. For example, similar compounds have been shown to inhibit the replication of various viruses by targeting specific viral proteins or pathways involved in the viral life cycle .
Case Studies
- Inhibition of Viral Replication : A study on related quinoline compounds indicated their effectiveness against Herpes Simplex Virus (HSV) by modulating autophagy pathways, which are critical for viral clearance .
- Cancer Cell Line Studies : Research involving cell lines treated with quinoline derivatives showed significant apoptosis induction in cancer cells, suggesting that the compound may activate intrinsic apoptotic pathways .
Research Findings
A comprehensive analysis of various studies reveals that the biological activity of N4-[6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-yl]-N1,N1-dimethylbenzene-1,4-diamine is closely linked to its structural features. The following table summarizes key findings from recent research:
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Quinoline Core Formation: Cyclization of substituted aniline derivatives with fluorinated ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Morpholine Carbonylation: Reacting the quinoline intermediate with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Final Coupling: Buchwald-Hartwig amination to introduce the N1,N1-dimethylbenzene-1,4-diamine moiety, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C .
Critical Conditions:
- Purification: Column chromatography (silica gel, hexane/EtOAC gradient) ensures high purity (>95%) .
- Yield Optimization: Control reaction temperature during cyclization (70–80°C) and use degassed solvents for coupling reactions to minimize side products .
Basic: Which spectroscopic techniques confirm structural integrity and purity?
Methodological Answer:
- 1H/13C NMR: Assign peaks to key groups (e.g., fluorine at ~δ 160 ppm in 19F NMR, morpholine carbonyl at ~δ 170 ppm in 13C NMR) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) with <5 ppm error (e.g., ESI+ mode) .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
